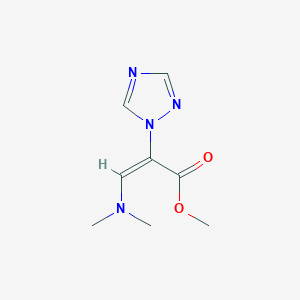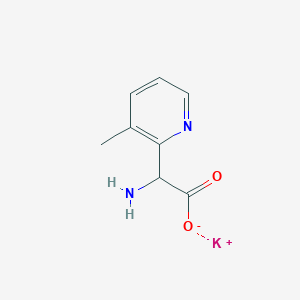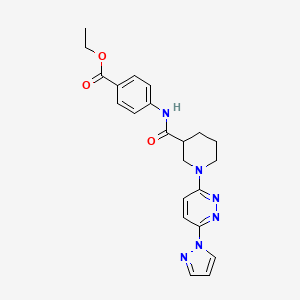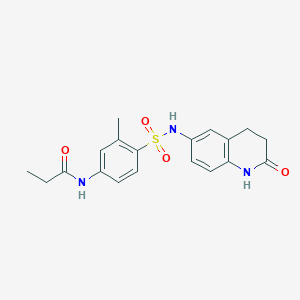
methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate, also known as DMADP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMADP is a triazole-based compound that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate involves the reaction of dimethylamine with 1,2,4-triazole-1-carboxaldehyde to form 3-dimethylamino-1,2,4-triazole. This intermediate is then reacted with methyl acrylate to form the final product.
Starting Materials
Dimethylamine, 1,2,4-triazole-1-carboxaldehyde, Methyl acrylate
Reaction
Step 1: Dimethylamine is reacted with 1,2,4-triazole-1-carboxaldehyde in the presence of a suitable solvent and catalyst to form 3-dimethylamino-1,2,4-triazole., Step 2: Methyl acrylate is added to the reaction mixture and the reaction is allowed to proceed under suitable conditions to form the final product, methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate., Step 3: The product is isolated and purified using standard techniques such as column chromatography or recrystallization.
作用機序
Methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate inhibits the activity of HDACs by binding to the zinc ion in the active site of the enzyme. HDACs are involved in the deacetylation of histones, which leads to the repression of gene expression. By inhibiting HDAC activity, methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate promotes the acetylation of histones, which leads to the activation of gene expression.
生化学的および生理学的効果
Methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate has been reported to induce apoptosis (programmed cell death) in cancer cells, which suggests its potential application in cancer therapy. methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate has been reported to have neuroprotective effects by promoting the survival of neurons and inhibiting neuroinflammation.
実験室実験の利点と制限
Methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate has several advantages for use in lab experiments, including its high purity and stability, and its ability to inhibit HDAC activity. However, methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
将来の方向性
There are several future directions for the study of methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate, including its potential applications in cancer therapy, neurodegenerative diseases, and other disorders. Further studies are needed to determine the optimal dosage and administration route of methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate, as well as its potential side effects. Additionally, the development of more potent and selective HDAC inhibitors based on the structure of methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate could lead to the discovery of new therapeutic agents for the treatment of various diseases.
科学的研究の応用
Methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate has been studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in epigenetic regulation. HDAC inhibitors have been studied for their potential applications in cancer therapy, neurodegenerative diseases, and other disorders.
特性
IUPAC Name |
methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c1-11(2)4-7(8(13)14-3)12-6-9-5-10-12/h4-6H,1-3H3/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTJUSMMANCNEL-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)OC)N1C=NC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C(=O)OC)/N1C=NC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2387033.png)
![Ethyl 4-{2-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]-2-oxoethoxy}benzoate](/img/structure/B2387035.png)

![N-[1-(2,4-Dichlorophenyl)-2-oxopiperidin-3-YL]but-2-ynamide](/img/structure/B2387039.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2387047.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2387050.png)



![Ethyl 6-bromo-8-cyano-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2387054.png)
